molecular formula C20H16BrN3O B15151848 5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile

5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile

Cat. No.: B15151848
M. Wt: 394.3 g/mol
InChI Key: TWDUEYRTKNHHMQ-UHFFFAOYSA-N
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Description

5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and immune responses . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile lies in its dual indole structure, which provides a versatile platform for chemical modifications and enhances its potential biological activities. This dual structure allows for more complex interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C20H16BrN3O

Molecular Weight

394.3 g/mol

IUPAC Name

5-bromo-1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbonitrile

InChI

InChI=1S/C20H16BrN3O/c1-13-8-14-4-2-3-5-18(14)24(13)20(25)12-23-11-15(10-22)17-9-16(21)6-7-19(17)23/h2-7,9,11,13H,8,12H2,1H3

InChI Key

TWDUEYRTKNHHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C#N

Origin of Product

United States

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